rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans
Description
rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans is a stereoisomeric piperidin-2-one derivative characterized by a trans configuration at positions 5 and 6, where the 5-position bears an amino group (-NH₂) and the 6-position features a bulky tert-butyl substituent (-C(CH₃)₃). This compound is reported with 95% purity, though its exact molecular formula and weight are inferred as C₉H₁₈N₂O and 170.25 g/mol, respectively, based on structural analysis . Its trans stereochemistry distinguishes it from cis-configured analogs, which may exhibit divergent physicochemical and pharmacological properties.
Properties
CAS No. |
1807939-73-6 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of a ketone using L-Selectride, followed by acetylation under standard conditions . The reaction conditions often include the use of phosphate buffer and lipase enzymes for enantioselective resolution .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes to ensure high yield and enantiomeric purity. The use of lipase enzymes from sources such as Pseudomonas fluorescens has been reported for the resolution of racemic mixtures .
Chemical Reactions Analysis
Types of Reactions
rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the piperidine ring or the substituents.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the tert-butyl group play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Stereochemical Analysis
The following table summarizes key structural and synthetic differences between rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans and related piperidin-2-one derivatives:
Key Observations:
Amino groups at position 5 (target compound) versus hydroxyl () or aminomethyl () alter hydrogen-bonding capacity and basicity, impacting solubility and receptor interactions.
Stereochemical Impact :
- The trans (R,S) configuration in the target compound contrasts with the cis (R,R) diastereomer in , which may result in distinct conformational preferences and biological activity .
Synthetic Complexity :
- The synthesis of the compound involves a 7-step route with a 10.3% overall yield, highlighting challenges in introducing silyloxy-propynyl groups . In contrast, pyrazolyl-substituted analogs () utilize trans-selective alkylation, suggesting modular approaches for varying substituents .
Physicochemical and Functional Comparisons
- Stability : Silyloxy groups () are prone to hydrolysis under acidic conditions, whereas tert-butyl and pyrazolyl moieties exhibit greater stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
